Welcome to the BenchChem Online Store!
molecular formula C15H19NO B8602273 N-Cyclohexyl-2-phenyl-prop-2-enamide CAS No. 7473-00-9

N-Cyclohexyl-2-phenyl-prop-2-enamide

Cat. No. B8602273
M. Wt: 229.32 g/mol
InChI Key: OANPJLIFGDQJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05420278

Procedure details

This compound was made from atropic acid (10.48 g, 70.8 mmol), N-methylmorpholine (7.8 ml, 70.9 mmol), iso-butyl chloroformate (9.2 ml, 70.9 mmol), and cyclohexylamine (8.1 ml, 70.7 mmol) using the procedure described in Example 3. The crude product was purified by recrystallisation from cyclohexane to give the product (4.69 g), as white crystals, m.p. 131°-133°. (Found: C, 78.7; H, 8.8; N, 5.95. C15H19NO requires C, 78.6; H, 8.35; N, 6.1%.)
Quantity
10.48 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
9.2 mL
Type
reactant
Reaction Step Three
Quantity
8.1 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([OH:11])(=O)[C:2]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)=[CH2:3].CN1CCOCC1.ClC(OCC(C)C)=O.[CH:27]1([NH2:33])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1>>[CH:27]1([NH:33][C:1](=[O:11])[C:2]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH2:3])[CH2:32][CH2:31][CH2:30][CH2:29][CH2:28]1

Inputs

Step One
Name
Quantity
10.48 g
Type
reactant
Smiles
C(C(=C)C1=CC=CC=C1)(=O)O
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
CN1CCOCC1
Step Three
Name
Quantity
9.2 mL
Type
reactant
Smiles
ClC(=O)OCC(C)C
Step Four
Name
Quantity
8.1 mL
Type
reactant
Smiles
C1(CCCCC1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude product was purified by recrystallisation from cyclohexane

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)NC(C(=C)C1=CC=CC=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 4.69 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.